Technical Documentation Center

4-benzyl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-benzyl-1H-pyrazole
  • CAS: 66948-38-7

Core Science & Biosynthesis

Foundational

4-Benzyl-1H-pyrazole: Structural Dynamics and Medicinal Utility

Topic: 4-benzyl-1H-pyrazole Chemical Structure and Properties Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1] [1] Executive Summary 4-Benzyl-1H-pyrazole (CAS: 669...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-benzyl-1H-pyrazole Chemical Structure and Properties Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1]

[1]

Executive Summary

4-Benzyl-1H-pyrazole (CAS: 66948-38-7) is a functionalized heteroaromatic scaffold central to the design of type-II kinase inhibitors and supramolecular assemblies.[1] Characterized by its facile annular tautomerism and capacity for


-

stacking interactions, this moiety serves as a critical "hinge-binding" mimic or hydrophobic linker in medicinal chemistry.[1] Unlike simple pyrazoles, the C4-benzyl substitution introduces a rotatable hydrophobic domain that influences both crystal packing (forming non-centrosymmetric bilayers) and ligand-protein docking dynamics.[1] This guide analyzes its physicochemical profile, synthesis pathways, and role as a pharmacophore in modern drug discovery.[2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecule consists of a planar pyrazole ring attached at the C4 position to a phenyl ring via a methylene bridge. This flexibility allows the benzyl group to adopt conformations orthogonal or planar to the pyrazole core, optimizing fit within hydrophobic pockets of enzymes like Soluble Adenylyl Cyclase (sAC) and Cyclin-Dependent Kinases (CDKs).

Table 1: Physicochemical Descriptors
PropertyValueNote
IUPAC Name 4-benzyl-1H-pyrazole
CAS Number 66948-38-7Parent compound
Molecular Formula

Molecular Weight 158.20 g/mol
SMILES C1(CC2=CC=CC=C2)=CNN=C1
Physical State Crystalline SolidForms bilayers in solid state
LogP (Calc) ~2.1 - 2.3Lipophilic linker character
H-Bond Donors 1Pyrazole NH
H-Bond Acceptors 1Pyrazole N (lone pair)
Topological PSA 28.68

Good membrane permeability

Structural Dynamics: Tautomerism & Crystallography[1]

Annular Tautomerism

In solution, 4-benzyl-1H-pyrazole exists in a rapid equilibrium between the 1H- and 2H-tautomers.[1] This proton migration is solvent-dependent and critical for biological activity, as different enzymes may select for a specific tautomer to form hydrogen bonds with the "hinge" region (e.g., interaction with the backbone carbonyl/amide of kinase residues).

Crystallographic Anomalies

Despite the fast tautomeric exchange in solution, 4-benzyl-1H-pyrazole crystallizes in the non-centrosymmetric space group


 .[1] This is unusual for simple pyrazoles, which typically form centrosymmetric dimers. The crystal packing is driven by:
  • Catemer Formation: Pyrazole units form infinite hydrogen-bonded chains (N–H[1]···N) rather than discrete dimers.

  • Bilayer Stacking: The aromatic benzyl rings and pyrazole cores segregate into alternating hydrophobic and hydrophilic layers, stabilized by C–H···

    
     interactions.
    
Visualization: Tautomeric Equilibrium & Binding Modes

The following diagram illustrates the tautomeric shift and the rotational freedom of the benzyl group.

Tautomerism cluster_rotation Conformational Freedom T1 1H-Tautomer (Major in polar solvents) TS Proton Transfer Transition State T1->TS Fast Exchange Binding Kinase Hinge Binding (Donor-Acceptor Motif) T1->Binding H-Bond Donor T2 2H-Tautomer (Stabilized by specific protein pockets) TS->T2 T2->Binding H-Bond Acceptor Rot Benzyl Rotation (C4-Methylene Bond) Rot->T1

Caption: Schematic of annular tautomerism (1H ⇌ 2H) and the rotational vector of the benzyl group, facilitating induced-fit binding.

Synthesis Strategies

The synthesis of 4-benzyl-1H-pyrazole generally follows two strategic disconnections: the construction of the pyrazole ring from acyclic precursors (cyclocondensation) or the functionalization of a pre-formed pyrazole ring.[1]

Method A: The Benzylmalononitrile Route (Historical & Robust)

This method is preferred for generating 3,5-diamino derivatives, which can be deaminated to the parent compound, or for accessing the scaffold via reduction.

  • Alkylation: Malononitrile is alkylated with benzyl bromide.

  • Cyclization: Reaction with hydrazine hydrate yields 3,5-diamino-4-benzyl-pyrazole.[1][3]

  • Deamination (Optional): Reduction with hypophosphorous acid removes the amino groups to yield the parent 4-benzyl-1H-pyrazole.[1][3]

Method B: The Vilsmeier-Haack / Hydrazine Route (Direct)

A more direct approach for the unsubstituted parent involves 1,3-electrophiles.[1]

  • Formylation: Reaction of a hydrazone or semicarbazone with Vilsmeier reagent (

    
    /DMF).
    
  • Cyclization: Treatment with hydrazine.[4][5]

Visualization: Synthetic Pathways[1]

Synthesis Malono Malononitrile BnMalono Benzylmalononitrile Malono->BnMalono Alkylation (Base) BnBr Benzyl Bromide BnBr->BnMalono Alkylation (Base) Hydrazine Hydrazine Hydrate Diamino 3,5-Diamino-4-benzyl-pyrazole Hydrazine->Diamino Cyclocondensation BnMalono->Diamino Cyclocondensation Target 4-Benzyl-1H-pyrazole (CAS 66948-38-7) Diamino->Target Deamination (H3PO2, NaNO2)

Caption: Primary synthetic route via benzylmalononitrile. The deamination step provides the parent scaffold from the diamino precursor.

Medicinal Chemistry Applications

Kinase Inhibitor Scaffold

The 4-benzylpyrazole moiety acts as a bioisostere for the purine ring of ATP.[1]

  • Mechanism: The pyrazole nitrogens engage the kinase hinge region via hydrogen bonds (N1-H as donor, N2 as acceptor).

  • Hydrophobic Reach: The benzyl group extends into the hydrophobic "back pocket" (Gatekeeper region) of the kinase, providing selectivity over other ATP-binding enzymes.

  • Example: It serves as a core fragment in the design of Soluble Adenylyl Cyclase (sAC) inhibitors (e.g., the TDI series), where the benzyl group occupies a specific lipophilic cleft, improving residence time.

Antimicrobial Agents (MRSA)

Derivatives of 4-benzyl-1H-pyrazole, specifically pyrazolo[1,5-a]pyrimidines synthesized from the 3,5-diamino precursor, exhibit potent activity against Methicillin-resistant Staphylococcus aureus (MRSA).[1][6] The benzyl group is essential for membrane permeation and binding to bacterial targets.

Experimental Protocol: Synthesis of 3,5-Diamino-4-benzyl-1H-pyrazole

Note: This protocol produces the diamino-precursor, a common stable intermediate for accessing the 4-benzyl core.[1]

Reagents:

  • Benzylmalononitrile (10 mmol)

  • Hydrazine hydrate (80%, 20 mmol)

  • Ethanol (Absolute, 20 mL)

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve benzylmalononitrile (1.56 g) in ethanol (20 mL). Add hydrazine hydrate (1.25 mL) dropwise over 5 minutes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress by TLC (Eluent: EtOAc/Hexane 1:1).
    
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and cool in an ice bath.

  • Purification: Filter the white precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/water if necessary.

  • Yield: Expect 75–85% yield of a white crystalline solid.

Validation:

  • 1H NMR (DMSO-d6): Look for benzyl protons (~3.6 ppm, s, 2H) and broad amino signals.

  • MS: M+H peak at 189.1.

Safety & Handling

  • GHS Classification: Warning.[7]

  • Hazards:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Pyrazoles can be potential sensitizers; avoid inhalation of dusts.

References

  • Crystal Structure & Tautomerism: Title: Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative.[1] Source:IUCrJ / PMC (National Institutes of Health). URL:[Link]

  • Medicinal Chemistry (sAC Inhibitors): Title: Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors. Source:Journal of Medicinal Chemistry. URL:[Link]

  • Antimicrobial Applications: Title: MRSA Inhibitory Activity of Some New Pyrazolo[1,5-a]pyrimidines Linked to Arene and/or Furan or Thiophene Units.[4] Source:Chemistry & Biodiversity (via PubMed). URL:[Link]

  • Chemical Data & CAS: Title: 1-Benzyl-4-bromo-1H-pyrazole (Derivative Data for context).[1][8] Source:PubChem.[9] URL:[Link]

Sources

Exploratory

Tautomeric Dynamics of 4-Benzyl-1H-Pyrazole Scaffolds: Mechanistic Insights & Analytical Protocols for Drug Design

Executive Summary The 4-benzyl-1H-pyrazole moiety represents a privileged scaffold in medicinal chemistry, particularly within kinase inhibitor discovery. Its utility, however, is complicated by annular tautomerism —the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-benzyl-1H-pyrazole moiety represents a privileged scaffold in medicinal chemistry, particularly within kinase inhibitor discovery. Its utility, however, is complicated by annular tautomerism —the rapid migration of a proton between the N1 and N2 nitrogen atoms.[1] In 4-benzyl-1H-pyrazole derivatives, this equilibrium is influenced not just by electronic effects of substituents at positions 3 and 5, but also by the steric and conformational dynamics of the 4-benzyl group itself.

This guide provides a rigorous technical analysis of this phenomenon. It moves beyond basic definitions to explore the causality between tautomeric states and ligand-protein binding affinity, offering a self-validating analytical workflow for researchers to definitively assign tautomeric forms in both solution and solid states.

The Mechanistic Basis of Pyrazole Tautomerism

Annular Tautomerism Dynamics

In the context of 1H-pyrazoles, tautomerism is an equilibrium process involving the transfer of a proton between the two annular nitrogen atoms. For a generic 4-benzyl-1H-pyrazole, this results in two forms: 1H-tautomer and 2H-tautomer .

  • Symmetric Derivatives (R3 = R5): If the substituents at positions 3 and 5 are identical (e.g., H or Methyl), the two tautomers are chemically degenerate (identical) in isotropic solution (

    
    ).[1] However, the instantaneous structure still possesses a specific localized proton, which is critical for binding events.[1]
    
  • Asymmetric Derivatives (R3 ≠ R5): Symmetry is broken. The equilibrium constant (

    
    ) deviates from unity, driven by the electronic nature of R3/R5.[1] Electron-withdrawing groups (EWGs) generally favor the tautomer where the proton is on the nitrogen adjacent to the EWG (to minimize lone-pair repulsion), although solvation effects can invert this.[1]
    
The Role of the 4-Benzyl Group

Unlike rigid substituents, the 4-benzyl group introduces atropisomerism (axial chirality) due to restricted rotation around the C(pyrazole)–C(methylene) bond.[1][2]

  • Solid State: Recent crystallographic studies (2024) confirm that 4-benzyl-1H-pyrazole crystallizes in non-centrosymmetric space groups (e.g.,

    
    ), forming supramolecular "catemers" (chains) stabilized by intermolecular 
    
    
    
    hydrogen bonds.[1][3]
  • Solution State: The barrier to rotation is low, and the molecule interconverts rapidly.[1] However, in a protein binding pocket , the benzyl group is often locked into a specific conformation (filling a hydrophobic gatekeeper pocket), which can sterically enforce a specific tautomeric state by preventing the protonation of the adjacent nitrogen.[1]

Pharmacological Implications: The "Hinge Binder" Effect

In kinase drug discovery, the pyrazole motif often serves as the "hinge binder."[1] The tautomeric state dictates the Hydrogen Bond Donor (D) / Acceptor (A) pattern.[1]

Tautomer StateInteraction Pattern (N1 - N2)Binding Consequence
1H-Tautomer NH (Donor) - N: (Acceptor) Binds to backbone Carbonyl (Acceptor) and NH (Donor).
2H-Tautomer N: (Acceptor) - NH (Donor) Requires inverted complementary residues in the target.[1]

Critical Insight: If a drug candidate exists predominantly as the "wrong" tautomer in solution (high energetic penalty to switch), its effective potency (


) will be significantly lower than predicted by static docking models.[1]

Visualization of Tautomeric Pathways

The following diagram illustrates the interplay between solvent-mediated proton transfer and the conformational rotation of the 4-benzyl group.

TautomerismMechanism cluster_0 Tautomer A (1H) cluster_1 Transition State / Intermediate cluster_2 Tautomer B (2H) NodeA 1H-Pyrazole (N1-H, N2:) NodeTS Solvent-Bridged Proton Transfer NodeA->NodeTS + Solvent NodeTS->NodeA NodeB 2H-Pyrazole (N1:, N2-H) NodeTS->NodeB Proton Shift NodeB->NodeTS Benzyl 4-Benzyl Rotation (Steric Gating) Benzyl->NodeA Conformer A Benzyl->NodeB Conformer B

Figure 1: Mechanism of annular tautomerism facilitated by solvent bridging, modulated by the conformational orientation of the 4-benzyl substituent.

Analytical Protocols: Definitive Tautomer Assignment

Relying on standard room-temperature NMR leads to "averaged" signals due to fast exchange.[1] The following protocols provide a self-validating system for determination.

Protocol A: Variable Temperature (VT) NMR (The "Freeze" Method)

Objective: Slow down the proton exchange rate (


) on the NMR timescale to observe distinct signals for individual tautomers.[1]
  • Sample Preparation:

    • Dissolve 5–10 mg of the derivative in THF-d8 or CD2Cl2 .

    • Note: Avoid protic solvents (MeOH, H2O) as they accelerate exchange.[1] Avoid DMSO-d6 if looking for intrinsic equilibrium, as it strongly H-bonds and may shift the equilibrium artificially.

  • Acquisition:

    • Cool probe to 253 K (-20°C) .

    • Acquire 1H NMR and 15N NMR (if labeled or via HMBC).[1]

  • Data Interpretation:

    • Fast Exchange (Room Temp): Broad signals for C3-H and C5-H (or substituents).

    • Slow Exchange (Low Temp): Signals split.

    • Calculation: Integrate the distinct signals for R3 and R5 substituents.

    • 
      .
      
Protocol B: Solid-State Analysis (The "Snapshot" Method)

Objective: Determine the energetically preferred tautomer in the crystal lattice (often correlates with the "bioactive" low-energy conformation).[1]

  • X-Ray Crystallography:

    • Grow crystals via slow evaporation (Ethanol/Hexane).[1]

    • Solve structure (typical space group for 4-benzyl derivatives:

      
       or 
      
      
      
      ).[1]
    • Validation: Look for

      
       intermolecular distances (~2.8 Å).[1]
      
  • 13C CP-MAS NMR (Solid State):

    • If crystals are unsuitable for X-ray, pack powder into a zirconia rotor.[1]

    • Acquire 13C Cross-Polarization Magic Angle Spinning spectrum.[1]

    • Result: C3 and C5 carbons will show distinct chemical shifts (often

      
       ppm) due to the fixed localization of the proton on the adjacent nitrogen.
      

Decision Matrix for Workflow

Use this logic flow to select the correct analytical approach for your derivative.

Workflow Start Start: 4-Benzyl-1H-Pyrazole Derivative Analysis IsSymmetric Are R3 and R5 Identical? Start->IsSymmetric SymYes Yes (e.g., R3=R5=H) IsSymmetric->SymYes SymNo No (e.g., R3=Me, R5=Ph) IsSymmetric->SymNo Degenerate Tautomers are Degenerate (Identical in Solution) SymYes->Degenerate Focus Focus on Crystal Packing (X-Ray for Atropisomerism) Degenerate->Focus SolventCheck Is physiological relevance the priority? SymNo->SolventCheck PhysioYes Yes SolventCheck->PhysioYes PhysioNo No (Structural ID) SolventCheck->PhysioNo CompChem Perform DFT Calculation (Solvation Model: Water) PhysioYes->CompChem VTNMR Run VT-NMR (-20°C) in THF-d8 PhysioNo->VTNMR

Figure 2: Analytical decision tree for characterizing tautomeric states based on substitution symmetry and research goals.

References

  • Van Meervelt, L., et al. (2024).[1] "Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative." Acta Crystallographica Section E: Crystallographic Communications, 80(7), 800-805.[1][4]

  • Claramunt, R. M., & Elguero, J. (2006).[1] "The use of NMR spectroscopy to study tautomerism." Bohrium (Review). [1]

  • Alkorta, I., & Elguero, J. (2023).[1] "Theoretical studies on tautomerism and IR spectra of pyrazole derivatives." Journal of Molecular Structure.

  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives: Troubleshooting Guide." [1]

  • López, C., et al. (2019).[1] "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." Molecules, 24(14), 2612.[1]

Sources

Foundational

Decoding the Electronic Landscape of Benzyl-Substituted Pyrazoles: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth exploration of the electronic properties of benzyl-substituted pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the electronic properties of benzyl-substituted pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] We will delve into the theoretical underpinnings and experimental validation of how the benzyl moiety modulates the electronic characteristics of the pyrazole core. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the computational and experimental workflows used to characterize these promising molecules.

Introduction: The Pyrazole Scaffold and the Influence of Benzylation

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms.[3] This structural motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1][4] The physicochemical properties of the pyrazole ring are highly dependent on the nature of its substituents.[3][5] The introduction of a benzyl group can significantly alter the electronic distribution within the pyrazole ring through a combination of inductive and resonance effects, thereby influencing the molecule's reactivity, stability, and biological activity.[6]

The benzyl substituent's impact is not monolithic; its electronic-donating or withdrawing nature can be fine-tuned by further substitution on the benzyl ring itself.[7] This offers a powerful strategy for modulating the properties of the parent pyrazole. Understanding these electronic perturbations is crucial for the rational design of novel pyrazole-based compounds with desired pharmacological or material properties.

Caption: A generalized structure of a benzyl-substituted pyrazole, highlighting the core pyrazole ring and the attached benzyl group with potential substitution sites.

Theoretical and Computational Analysis: Predicting Electronic Behavior

Computational chemistry has become an indispensable tool for elucidating the structural and functional properties of pyrazole derivatives.[8] Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide detailed insights into their electronic structure and properties.[8][9]

Density Functional Theory (DFT)

DFT offers a favorable balance between computational accuracy and cost for studying the electronic properties of organic molecules like benzyl-substituted pyrazoles.[10] By solving the Kohn-Sham equations, DFT can predict a wide range of electronic properties, including molecular orbital energies, electron density distribution, and molecular electrostatic potential. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining reliable results and should be validated against experimental data where possible.[9][10]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and kinetic stability.[11] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a smaller gap generally indicates higher reactivity.[12][13] For benzyl-substituted pyrazoles, the nature of substituents on the benzyl ring can significantly modulate the HOMO and LUMO energy levels and, consequently, the energy gap.[14]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.[15] The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. This information is invaluable in understanding intermolecular interactions, such as drug-receptor binding.

Caption: A typical workflow for the computational analysis of benzyl-substituted pyrazoles using DFT.

Experimental Characterization: Validating Theoretical Predictions

While computational methods provide powerful predictive insights, experimental validation is essential. Spectroscopic and electrochemical techniques are the cornerstones for characterizing the electronic properties of newly synthesized benzyl-substituted pyrazoles.

Spectroscopic Analysis: UV-Vis and Fluorescence

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions between molecular orbitals.[16] The absorption maxima (λmax) and molar absorptivity are sensitive to the electronic structure of the molecule.[17] Substituents on the benzyl ring that alter the HOMO-LUMO gap will cause a shift in the λmax, providing experimental evidence of electronic modulation.[18] Fluorescence spectroscopy can provide further information about the excited state properties of these compounds.

Table 1: Representative UV-Vis Absorption Data for Substituted Pyrazoles

Compound/SubstituentSolventλmax (nm)Reference
Pyrazole Ligand pypz R(16)pyCH2Cl2~350[17]
Coumarin-Pyrazole DerivativeDMSO410, 446[19]
1,3-disubstituted pyrazolineToluene~390[18]
Electrochemical Analysis: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of molecules.[20][21] It provides information on oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels, respectively.[14] The electrochemical behavior of benzyl-substituted pyrazoles can be directly linked to their electronic structure, with electron-donating or -withdrawing groups on the benzyl ring shifting the redox potentials.[22]

Cyclic_Voltammetry_Setup cluster_cell Electrochemical Cell WE Working Electrode (e.g., Glassy Carbon) Potentiostat Potentiostat WE->Potentiostat Current Response RE Reference Electrode (e.g., Ag/AgCl) CE Counter Electrode (e.g., Platinum Wire) Solution Analyte Solution (Pyrazole in Electrolyte) Potentiostat->WE Potential Scan Potentiostat->RE Potentiostat->CE Computer Data Acquisition (Computer) Potentiostat->Computer caption Fig. 3: Schematic of a cyclic voltammetry experimental setup.

Sources

Exploratory

Hydrogen bonding motifs in 4-benzyl-1H-pyrazole dimers

Topic: Hydrogen bonding motifs in 4-benzyl-1H-pyrazole dimers Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals Hydrogen Bonding Motifs in 4-Benzyl-1H-Pyrazole:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrogen bonding motifs in 4-benzyl-1H-pyrazole dimers Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Hydrogen Bonding Motifs in 4-Benzyl-1H-Pyrazole: From Dimers to Catemeric Architectures

Executive Summary

This guide provides a rigorous structural analysis of 4-benzyl-1H-pyrazole, focusing on its hydrogen-bonding capabilities. While often idealized as a cyclic dimer in solution-phase drug design models, the solid-state behavior of 4-benzyl-1H-pyrazole reveals a competition between discrete


 dimers  and infinite catemeric chains . Understanding this duality is critical for crystal engineering and optimizing ligand-protein binding interactions, particularly in kinase inhibitor development where the pyrazole motif serves as an ATP-mimetic pharmacophore.

Structural Chemistry & Hydrogen Bonding Motifs[1][2][3][4][5][6][7][8]

The core reactivity of 4-benzyl-1H-pyrazole is dictated by its annular tautomerism and the amphoteric nature of the pyrazole ring, which contains both a pyrrole-like donor (


) and a pyridine-like acceptor (

).
The Cyclic Dimer Motif

In non-polar solvents and specific sterically hindered derivatives, 4-benzyl-1H-pyrazole adopts a planar, cyclic dimer configuration. This motif is defined by graph-set notation as


 :
  • R: Ring motif.[1][2]

  • Superscript 2: Two acceptors involved.

  • Subscript 2: Two donors involved.[3]

  • (6): A six-membered ring formed by the atoms

    
    .
    

This structure is thermodynamically favored in the gas phase and dilute non-polar solution due to the formation of two cooperative hydrogen bonds. The dimerization energy is approximately -60 to -70 kJ/mol , significantly stronger than single H-bonds due to resonance assistance (Resonance Assisted Hydrogen Bonding, RAHB).

The Catemeric Chain (Solid State Preference)

Contradicting the "dimer" assumption often made in initial screens, crystallographic data indicates that the parent 4-benzyl-1H-pyrazole crystallizes in the space group


 , forming infinite helical chains (catemers) rather than discrete dimers.
  • Mechanism: The

    
     of one molecule donates to the lone pair of the 
    
    
    
    atom of a neighboring molecule in a continuous chain (
    
    
    graph set).
  • Driving Force: The benzyl group at the 4-position introduces steric flexibility (the "wing" effect). In the crystal lattice, catemeric packing allows for more efficient

    
     stacking of the benzyl and pyrazole rings between layers, which is energetically superior to the dimer packing for this specific derivative.
    

Critical Insight for Researchers: If your drug candidate requires a discrete dimer conformation (e.g., to fit a specific hydrophobic pocket), you must introduce steric bulk at the 3- and 5-positions (e.g., phenyl or tert-butyl groups) to disrupt the catemer and force the


 dimer arrangement.
Data Comparison: Dimer vs. Catemer[1][3][8]
Feature

Cyclic Dimer
Catemeric Chain
Graph Set


Dominant Phase Gas phase, Non-polar solution, Sterically crowded solidsSolid state (Parent 4-benzyl-1H-pyrazole)
H-Bond Geometry Planar, cooperativeHelical or linear, non-cooperative
IR Signature (

)
Broad, lower frequency (~3100-3200 cm⁻¹)Sharper, distinct shift
Dipole Moment Near zero (centrosymmetric cancellation)Non-zero (additive along chain)

Synthesis Protocol: 4-Benzyl-1H-Pyrazole

Objective: Synthesis of high-purity 4-benzyl-1H-pyrazole for crystallographic or binding studies. Method: Reduction of 3,5-diamino-4-benzyl-1H-pyrazole. This route is preferred over direct condensation for high regiochemical fidelity.

Reagents
  • Benzylmalononitrile

  • Hydrazine hydrate (

    
    )
    
  • Hypophosphorous acid (

    
    )
    
  • Sodium nitrite (

    
    )
    
Step-by-Step Methodology
  • Precursor Synthesis (3,5-diamino-4-benzyl-1H-pyrazole):

    • Dissolve benzylmalononitrile (10 mmol) in ethanol (20 mL).

    • Add hydrazine hydrate (20 mmol) dropwise under stirring.

    • Reflux for 4 hours. The solution will turn yellow/orange.

    • Cool to room temperature. The diamino intermediate precipitates. Filter and recrystallize from ethanol/water.

  • Deamination (Reduction):

    • Dissolve the diamino intermediate (5 mmol) in aqueous

      
       (15 mL, 50%).
      
    • Cool the solution to 0–5 °C in an ice bath.

    • Add aqueous

      
       (10 mmol in 5 mL water) dropwise, maintaining temperature < 5 °C. Caution: Evolution of nitrogen gas.
      
    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir overnight.

    • Neutralize with NaOH solution to pH ~8.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Purification:

    • Purify via column chromatography (Hexane:EtOAc 3:1).

    • Validation:

      
       NMR (CDCl3) should show the benzyl 
      
      
      
      singlet (~3.9 ppm) and the equivalent pyrazole
      
      
      protons (~7.4 ppm) due to rapid tautomerism.

Drug Design Implications: The "Janus" Ligand

In medicinal chemistry, the 4-benzyl-1H-pyrazole motif acts as a "Janus" ligand—capable of switching faces via tautomerism to optimize binding.

Kinase Hinge Binding

Most kinase inhibitors utilizing this scaffold bind to the ATP-binding hinge region.

  • Donor-Acceptor Motif: The pyrazole mimics the Adenine ring of ATP.

  • Tautomeric Control: The protein environment selects the specific tautomer. For example, if the hinge residue requires a donor at the deep pocket and an acceptor at the solvent front, the pyrazole will shift its proton to match.

  • Benzyl "Gatekeeper": The 4-benzyl group typically occupies the "gatekeeper" region or the hydrophobic back-pocket, providing selectivity over other kinases.

Bioisosterism

The


 dimer motif of pyrazole is structurally homologous to the carboxylate dimer and the amide bond. This allows 4-benzyl-1H-pyrazole to serve as a neutral, lipophilic bioisostere for carboxylic acids, improving membrane permeability while maintaining H-bond directionality.

Visualizing the Motifs

The following diagrams illustrate the competitive structural motifs and the tautomeric equilibrium.

PyrazoleMotifs cluster_0 Monomer Tautomerism cluster_1 Supramolecular Assembly T1 1H-Tautomer (N1-H, N2:) T2 2H-Tautomer (N1:, N2-H) T1->T2 Fast Exchange (Solution) Dimer Cyclic Dimer R2,2(6) Motif (Gas/Solvent) T1->Dimer Steric Bulk / Non-polar Solvent Catemer Catemeric Chain C(3) Motif (Solid State) T1->Catemer Crystal Packing (Parent Compound) T2->Dimer Dimer->Catemer Energy Penalty (Steric Dependent)

Caption: Figure 1. Tautomeric equilibrium and divergent supramolecular assembly pathways for 4-benzyl-1H-pyrazole. The transition between dimer and catemer is governed by steric substitution at positions 3 and 5.

H_Bonding_Topology P1 Pyz-1 (Donor) P2 Pyz-2 (Acceptor) P1->P2 N-H...N P2->P1 N...H-N C1 Pyz A C2 Pyz B C1->C2 Chain C3 Pyz C C2->C3 Chain L1 R2,2(6) Cyclic Dimer L2 Catemeric Chain

Caption: Figure 2. Topological comparison of the closed-loop R2,2(6) dimer versus the open infinite catemer chain found in 4-benzyl-1H-pyrazole crystals.

References

  • Hayward, E. R., Zeller, M., & Mezei, G. (2024). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Acta Crystallographica Section E: Crystallographic Communications. Link

  • Infantes, L., & Motherwell, W. D. S. (2004). Prediction of H-bonding motifs for pyrazoles and oximes using the CSD. Chemical Communications. Link

  • Elguero, J., et al. (2000). Prototropic Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Link

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Graph Set Analysis of Hydrogen-Bond Patterns in Organic Crystals. Angewandte Chemie International Edition. Link

  • Foces-Foces, C., et al. (2000).[4] Pyrazoles and their benzo derivatives: dimer vs. catemer structure. Acta Crystallographica Section C. Link

Sources

Protocols & Analytical Methods

Method

Using 4-benzyl-1H-pyrazole as a ligand in MOF synthesis

Executive Summary This Application Note details the protocol for utilizing 4-benzyl-1H-pyrazole (4-BnPz) as a structural ligand in the synthesis of Metal-Organic Frameworks (MOFs). Unlike standard linkers (e.g., terephth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for utilizing 4-benzyl-1H-pyrazole (4-BnPz) as a structural ligand in the synthesis of Metal-Organic Frameworks (MOFs). Unlike standard linkers (e.g., terephthalic acid or imidazole), 4-BnPz introduces a bulky, hydrophobic benzyl moiety directly onto the coordination backbone. This guide focuses on synthesizing Metal-Pyrazolate Frameworks (MPFs) , specifically targeting the [M(4-BnPz)₂]ₙ topology (where M = Zn²⁺, Co²⁺). These materials are critical for drug development applications requiring hydrophobic pore environments to encapsulate non-polar therapeutics or to ensure hydrolytic stability in biological media.

Part 1: Ligand Chemistry & Mechanistic Grounding

The Ligand: 4-Benzyl-1H-pyrazole

The 4-benzyl-1H-pyrazole ligand functions as a bidentate bridging ligand upon deprotonation.

  • Coordination Mode: The pyrazolate anion (

    
    ) bridges two metal centers (
    
    
    
    ), typically forming clusters (trimeric
    
    
    or tetrameric
    
    
    ) or infinite chains.
  • Steric Influence: The benzyl group at the 4-position is flexible but bulky. Unlike the rigid methyl group in ZIF-8, the benzyl group can rotate, allowing for "breathing" pore dynamics or forming layered 2D structures if 3D connectivity is sterically hindered.

  • Hydrophobicity: The benzyl pendant creates a highly non-polar pore surface, essential for adsorbing hydrophobic drugs (e.g., ibuprofen, doxorubicin) and repelling water (hydrolytic stability).

Reaction Pathway & Thermodynamics

The synthesis relies on the Solvothermal Deprotonation mechanism. The pKa of the pyrazole N-H is


 14. Under solvothermal conditions (DMF/MeOH at 100–140°C), the solvent or an added base (e.g., triethylamine) facilitates deprotonation, driving the formation of the thermodynamically stable M-N bond.

Reaction Equation:



Part 2: Experimental Protocol

Materials & Reagents
ReagentPurityRole
4-benzyl-1H-pyrazole >97%Organic Linker (Source: Custom Synthesis or Sigma-Aldrich)
Zinc Nitrate Hexahydrate 98%Metal Source (

)
Cobalt Nitrate Hexahydrate 98%Metal Source (

) (Alternative)
N,N-Dimethylformamide (DMF) AnhydrousPrimary Solvent (High boiling point)
Methanol (MeOH) HPLC GradeCo-solvent (Modulates solubility)
Triethylamine (TEA) >99%Deprotonating Agent (Base)
Synthesis Workflow: [Zn(4-BnPz)₂] Framework

Note: This protocol targets a 3D or layered 2D hydrophobic framework.

Step 1: Precursor Dissolution

  • In a 20 mL scintillation vial, dissolve 0.5 mmol (79 mg) of 4-benzyl-1H-pyrazole in 4 mL of DMF .

  • Add 0.25 mmol (74 mg) of

    
     to the solution.
    
  • Sonicate for 5 minutes until clear.

Step 2: Base Addition & Modulation

  • Add 2 mL of Methanol to the mixture.

  • Critical Step: Add 50

    
    L of Triethylamine (TEA) .
    
    • Why: TEA lowers the activation energy for nucleation. Without TEA, the reaction may require higher temperatures (>140°C).

  • Seal the vial tightly with a Teflon-lined cap.

Step 3: Solvothermal Crystallization

  • Place the vial in a programmable oven.

  • Ramp: 1°C/min to 100°C .

  • Dwell: Hold at 100°C for 48 hours .

  • Cool: 0.2°C/min to Room Temperature (RT).

    • Control: Slow cooling prevents thermal shock and promotes single-crystal growth over microcrystalline powder.

Step 4: Washing & Activation (Solvent Exchange)

  • Decant the mother liquor.

  • Wash crystals

    
     with fresh DMF (soak 4 hours each).
    
  • Exchange solvent with Methanol (soak 3 days, refresh solvent daily).

    • Mechanism: Methanol has a lower surface tension and boiling point than DMF, preventing pore collapse during drying.

  • Drying: Heat under vacuum at 80°C for 12 hours. (Do not exceed 100°C initially to avoid damaging the framework if residual solvent is trapped).

Part 3: Visualization of Workflow

The following diagram illustrates the critical decision points in the synthesis pathway, specifically how solvent choice dictates the final topology (Layered vs. 3D).

MOF_Synthesis_Protocol Precursors Precursors (Zn salt + 4-BnPz) Solvent_Mix Solvent System (DMF/MeOH) Precursors->Solvent_Mix Base_Add Base Addition (TEA) Solvent_Mix->Base_Add Deprotonation Heating Solvothermal (100°C, 48h) Base_Add->Heating Nucleation Nucleation (M-N Bond Formation) Heating->Nucleation Layered Layered 2D Structure (High Steric Bulk) Nucleation->Layered Low Temp / Fast Grow Framework 3D Porous MOF (Target Structure) Nucleation->Framework Slow Cool / Optimal Base

Figure 1: Reaction workflow for 4-benzyl-1H-pyrazole MOF synthesis. The pathway highlights the critical role of cooling rate and base concentration in achieving the 3D porous phase.

Part 4: Characterization & Validation

To ensure the protocol yielded the correct phase, perform the following validation steps.

TechniqueExpected ResultInterpretation
PXRD (Powder X-Ray Diffraction) Sharp peaks at low

(

)
Indicates long-range order and large d-spacing (typical of porous frameworks).
TGA (Thermogravimetric Analysis) Plateau up to ~350°CConfirms removal of solvent and high thermal stability of the Zn-Pyrazolate bond.
FT-IR Spectroscopy Absence of broad band at 2200–3400 cm⁻¹Disappearance of pyrazole N-H stretch confirms complete deprotonation and coordination.
N₂ Isotherm (77 K) Type I IsothermConfirms microporosity. Hysteresis may indicate flexible "breathing" due to benzyl rotation.

Part 5: Troubleshooting & Optimization

Problem 1: Amorphous Powder instead of Crystals

  • Cause: Nucleation was too fast.

  • Solution: Reduce TEA concentration by 50% or add a "modulator" like acetic acid (0.1 mL) to compete with the ligand, slowing down crystal growth.

Problem 2: Low Surface Area (Pore Collapse)

  • Cause: Incomplete solvent removal or structural collapse upon drying.

  • Solution: Use Supercritical CO₂ Drying (SCD) instead of vacuum heating. The bulky benzyl groups can create capillary forces that collapse the pores if liquid methanol evaporates.

Problem 3: Ligand Insolubility

  • Cause: 4-BnPz is highly hydrophobic.

  • Solution: Increase the DMF:MeOH ratio to 4:1 or 100% DMF. Ensure the solution is hot (60°C) before adding the metal salt.

References

  • Crystal Structure of Ligand

    • Title: Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino deriv
    • Source: Acta Crystallographica Section C (2024)
    • URL: [Link]

  • General Pyrazolate MOF Synthesis

    • Title: The synthesis of metal-pyrazolate MOFs and their applic
    • Source: Chemical Society Reviews (Cited via ResearchG
    • URL: [Link]

  • Hydrophobic MOF Applications

    • Title: A Robust Pyrazolate Metal–Organic Framework for Efficient C
    • Source: Journal of the American Chemical Society (2013/2024)
    • URL: [Link]

  • Ligand Properties

    • Title: 5-benzyl-1H-pyrazole Compound Summary
    • Source: PubChem[1][2]

    • URL: [Link]

Sources

Application

The Versatility of 4-Benzyl-1H-Pyrazole Derivatives in Modern Medicinal Chemistry: Application Notes and Protocols

The 4-benzyl-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic candidates. This g...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-benzyl-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of therapeutic candidates. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic analysis of this important class of molecules, tailored for researchers, scientists, and drug development professionals. The content herein is structured to provide not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a comprehensive understanding of their application.

The 4-Benzyl-1H-Pyrazole Core: A Scaffold for Kinase Inhibition

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal foundation for the design of enzyme inhibitors. The addition of a benzyl group at the 4-position introduces a three-dimensional vector that can be strategically utilized to probe and interact with specific pockets within a target protein, enhancing both potency and selectivity. This has been particularly successful in the development of kinase inhibitors, a class of drugs that target protein kinases, enzymes that play a crucial role in cellular signaling and are often dysregulated in diseases such as cancer and inflammatory disorders.

This guide will focus on the application of 4-benzyl-1H-pyrazole derivatives as inhibitors of two important kinase families: Receptor-Interacting Protein Kinase 1 (RIPK1) and Aurora Kinases.

Application I: Inhibition of RIPK1-Mediated Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) is a key regulator of cellular necroptosis, a form of programmed necrosis that plays a significant role in various inflammatory diseases.[1][2] The development of small molecule inhibitors of RIPK1 is a promising therapeutic strategy for these conditions.

Mechanism of Action: Targeting the Necroptosome

Upon stimulation by factors such as tumor necrosis factor-alpha (TNF-α), RIPK1 can initiate a signaling cascade that leads to the formation of a multi-protein complex known as the necrosome.[1][2] Within this complex, RIPK1 and RIPK3 kinases are activated, leading to the phosphorylation of the Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, causing cellular rupture and the release of pro-inflammatory contents. 4-Benzyl-1H-pyrazole derivatives have been designed to inhibit the kinase activity of RIPK1, thereby preventing the phosphorylation of MLKL and blocking the downstream events of necroptosis.[1][2]

Diagram 1: RIPK1-Mediated Necroptosis Signaling Pathway

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR TNFR1 TRADD TRADD TNFR->TRADD Recruits TNF TNF-α TNF->TNFR Binds cIAP cIAP1/2 TRADD->cIAP RIPK1 RIPK1 TRADD->RIPK1 Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL MLKL->Necrosome pMLKL p-MLKL (Oligomerization) pMLKL->TNFR Translocation & Membrane Disruption pMLKL->pMLKL Necrosome->pMLKL Phosphorylation Inhibitor 4-Benzyl-1H-pyrazole Derivative Inhibitor->RIPK1 Inhibits

Caption: Inhibition of RIPK1 by a 4-benzyl-1H-pyrazole derivative.

Synthetic Protocol: Synthesis of a Potent 1-Benzyl-1H-pyrazole RIPK1 Inhibitor

This protocol is adapted from the synthesis of potent RIPK1 inhibitors as described in the literature.[1][2]

Diagram 2: Synthetic Workflow

Synthesis_Workflow Start Starting Materials (Substituted pyrazole & benzyl bromide) Reaction N-Alkylation Reaction Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final Final Product (1-Benzyl-1H-pyrazole derivative) Characterization->Final

Caption: General workflow for the synthesis of 1-benzyl-1H-pyrazole derivatives.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of a substituted 1H-pyrazole (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) is added potassium carbonate (K₂CO₃, 2.0 mmol).

  • Addition of Benzyl Bromide: The corresponding substituted benzyl bromide (1.2 mmol) is added dropwise to the stirred suspension at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, the reaction mixture is poured into ice-water (50 mL) and extracted with ethyl acetate (3 x 30 mL).

  • Washing: The combined organic layers are washed with water (2 x 20 mL) and brine (20 mL), then dried over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired 1-benzyl-1H-pyrazole derivative.

  • Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Note: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more available to act as a base. Anhydrous conditions are crucial to prevent unwanted side reactions.

Biological Evaluation: Cell-Based Necroptosis Inhibition Assay

This protocol outlines a method to assess the ability of a synthesized 4-benzyl-1H-pyrazole derivative to inhibit TNF-α-induced necroptosis in a human colon adenocarcinoma cell line (HT-29).[1][2]

Step-by-Step Procedure:

  • Cell Culture: HT-29 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., 0.01 to 10 µM) for 1 hour. A vehicle control (DMSO) should be included.

  • Induction of Necroptosis: Necroptosis is induced by adding a combination of human TNF-α (T, 20 ng/mL), a Smac mimetic (S, 100 nM), and a pan-caspase inhibitor Z-VAD-FMK (Z, 20 µM).

  • Incubation: The plate is incubated for 24 hours at 37°C.

  • Cell Viability Assessment: Cell viability is determined using a standard MTT assay. 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Data Analysis: The formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control, and the EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Target Engagement: Western Blot Analysis of p-MLKL

To confirm that the observed cytoprotection is due to the inhibition of the RIPK1 signaling pathway, the phosphorylation of MLKL can be assessed by Western blotting.[1][3]

Step-by-Step Procedure:

  • Cell Treatment: HT-29 cells are seeded in 6-well plates and treated with the test compound and necroptosis-inducing agents as described in the cell viability assay.

  • Cell Lysis: After an appropriate incubation time (e.g., 8 hours), the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against phosphorylated MLKL (p-MLKL) and total MLKL overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Self-Validation Note: A dose-dependent decrease in the p-MLKL signal with increasing concentrations of the 4-benzyl-1H-pyrazole derivative, while the total MLKL and loading control levels remain unchanged, provides strong evidence of on-target activity.[1]

Table 1: Representative Biological Data for a 4-Benzyl-1H-pyrazole RIPK1 Inhibitor

CompoundRIPK1 Kd (µM)[1][2]Cell Necroptosis EC₅₀ (µM)[1][2]
4b 0.0780.160

Application II: Inhibition of Aurora Kinases in Cancer

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. The 4-benzyl-1H-pyrazole scaffold has been successfully employed to develop potent Aurora kinase inhibitors.

Mechanism of Action: Disrupting Mitotic Progression

Aurora kinases are essential for several mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation. Inhibition of Aurora kinases by 4-benzyl-1H-pyrazole derivatives disrupts these processes, leading to mitotic arrest and ultimately, apoptosis in cancer cells.

Diagram 3: Aurora Kinase Signaling in Mitosis

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression cluster_mitotic_events Mitotic Events G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Arrest Leads to Aurora_Kinases Aurora Kinases Mitosis->Aurora_Kinases Activates Inhibitor 4-Benzyl-1H-pyrazole Derivative Inhibitor->Aurora_Kinases Inhibits Centrosome Centrosome Maturation Spindle Spindle Assembly Chromosome Chromosome Segregation Aurora_Kinases->Centrosome Aurora_Kinases->Spindle Aurora_Kinases->Chromosome

Caption: Inhibition of Aurora kinases disrupts mitosis, leading to apoptosis.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling for Scaffold Elaboration

To enhance the potency and selectivity of 4-benzyl-1H-pyrazole derivatives as Aurora kinase inhibitors, the pyrazole core can be further functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl moieties.[4]

Diagram 4: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow Start Starting Materials (Bromo-pyrazole & Boronic acid) Reaction Pd-Catalyzed Suzuki Coupling Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final Final Product (Functionalized pyrazole) Characterization->Final

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Reaction Setup: In a microwave vial, combine 1-benzyl-4-bromo-1H-pyrazole (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed mixture of a suitable solvent system, such as 1,4-dioxane and water (4:1, 5 mL).

  • Reaction: The vial is sealed and heated in a microwave reactor to a specified temperature (e.g., 120°C) for a set time (e.g., 30-60 minutes).

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • Purification and Characterization: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired functionalized 4-benzyl-1H-pyrazole derivative, which is subsequently characterized by spectroscopic methods.

Causality Note: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination to form the new carbon-carbon bond.

Biological Evaluation: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The inhibitory activity of the synthesized compounds against a specific Aurora kinase (e.g., Aurora A) can be determined using a luminescent kinase assay such as the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced during the kinase reaction.[4]

Step-by-Step Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the Aurora A kinase, its specific substrate (e.g., a peptide substrate), and the test compound.

  • Initiation: Initiate the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the reaction and measure the generated ADP by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Table 2: Representative IC₅₀ Values for Pyrazole-Based Aurora Kinase Inhibitors

CompoundAurora A IC₅₀ (µM)
Derivative 1 0.583[5]
Derivative 2 0.939[5]

Conclusion

The 4-benzyl-1H-pyrazole scaffold is a highly valuable platform in medicinal chemistry for the development of potent and selective kinase inhibitors. The synthetic and biological protocols detailed in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel therapeutic agents targeting critical signaling pathways in diseases such as cancer and inflammation. The inherent versatility of this scaffold, coupled with modern synthetic methodologies, ensures its continued prominence in the field of drug discovery.

References

  • Zou, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 569-574. [Link]

  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry, 215, 113281. [Link]

  • Lala, P. K., et al. (2022). The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL. Cell Death & Disease, 13(4), 304. [Link]

  • Chen, W., et al. (2015). Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis. Cell Death & Differentiation, 22(5), 794-805. [Link]

  • Harris, P. A., et al. (2023). Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. Journal of Medicinal Chemistry, 66(1), 269-286. [Link]

  • Samson, N., et al. (2021). Priming reveals RIPK1 kinase activity–independent MLKL activation and necroptosis in TAK1-deficient cells. Science Signaling, 14(665), eabe8723. [Link]

  • Zou, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. [Link]

  • Zheng, Y. G., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. [Link]

  • Chekir, C., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 26(18), 5645. [Link]

  • Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 83, 143. [Link]

  • Chen, D., et al. (2021). Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production. Nature Communications, 12(1), 6140. [Link]

  • Zhang, D., et al. (2017). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 8(3), 323-328. [Link]

  • Chen, L., et al. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology, 13, 976891. [Link]

  • Al-Tel, T. H. (2009). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo-[3,4-b][1][6]diazepines. Molecules, 14(5), 1836-1845. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. In Pyrazole: Preparation and Uses. Nova Science Publishers. [Link]

  • Çetin, A. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan Üniversitesi Fen Bilimleri Dergisi, 3(1), 303-321. [Link]

  • Metrano, A. J., et al. (2025). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry, 16, 3522-3529. [Link]

  • Harris, P. A., et al. (2024). Development and Preclinical Evaluation of Novel F-18-Labeled Dihydropyrazole RIPK1 PET Tracers for Neuroinflammation Imaging. ACS Chemical Neuroscience. [Link]

  • Harris, P. A., et al. (2024). Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement. DigitalCommons@TMC. [Link]

Sources

Method

Preparation of 4-benzyl-1H-pyrazole-3,5-diamine precursors

Application Note: High-Fidelity Synthesis of 4-Benzyl-1H-pyrazole-3,5-diamine Precursors Part 1: Executive Summary & Strategic Rationale The 4-benzyl-1H-pyrazole-3,5-diamine scaffold is a critical pharmacophore in the de...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 4-Benzyl-1H-pyrazole-3,5-diamine Precursors

Part 1: Executive Summary & Strategic Rationale

The 4-benzyl-1H-pyrazole-3,5-diamine scaffold is a critical pharmacophore in the development of Cyclin-Dependent Kinase (CDK) inhibitors (e.g., Roscovitine analogues) and novel anti-biofilm agents targeting Pseudomonas aeruginosa [1, 2].

While theoretically simple, the synthesis of this core often suffers from low yields and difficult purification due to a common specific bottleneck: the mono-alkylation of malononitrile .

The Synthetic Challenge: Direct alkylation of malononitrile with benzyl halides (


) typically results in a mixture of mono- and bis-benzylated products. This occurs because the mono-alkylated intermediate is more acidic (

) than the starting malononitrile (

), leading to rapid deprotonation and subsequent second alkylation under basic conditions. Separation of the mono/bis mixture is labor-intensive and yield-limiting.

The Solution: The Condensation-Reduction Route This guide details a robust, three-step "Condensation-Reduction-Cyclization" protocol that circumvents the alkylation issue entirely. By establishing the carbon framework via a Knoevenagel condensation (which cannot over-react due to steric and electronic saturation), we ensure 100% mono-substitution fidelity before generating the final pyrazole ring.

Part 2: Strategic Workflow Visualization

The following logic flow illustrates the critical decision points and the specific pathway chosen to maximize purity.

G Start Starting Materials: Benzaldehyde + Malononitrile DirectRoute Route A: Direct Alkylation (Benzyl Halide + Base) Start->DirectRoute Avoid (Low Selectivity) Knoevenagel Step 1: Knoevenagel Condensation (Piperidine/EtOH) Start->Knoevenagel Preferred Route BisProduct Major Impurity: Bis-benzylmalononitrile DirectRoute->BisProduct Intermediate1 Intermediate 1: Benzylidenemalononitrile Knoevenagel->Intermediate1 Reduction Step 2: Selective Reduction (NaBH4/MeOH) Intermediate1->Reduction Intermediate2 Intermediate 2: Benzylmalononitrile (Mono-substituted Only) Reduction->Intermediate2 Preserves CH2 Cyclization Step 3: Cyclization (Hydrazine Hydrate) Intermediate2->Cyclization FinalProduct Target: 4-benzyl-1H-pyrazole-3,5-diamine Cyclization->FinalProduct

Figure 1: Strategic pathway comparison. The green pathway (Condensation-Reduction) prevents the formation of bis-alkylated impurities common in direct alkylation.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of Benzylidenemalononitrile (The Scaffold)

Objective: To couple the aromatic ring to the malononitrile core without risk of double addition.

Reagents:

  • Benzaldehyde (10 mmol, 1.0 equiv)

  • Malononitrile (10 mmol, 1.0 equiv)

  • Piperidine (0.1 mmol, 0.01 equiv - Catalyst)

  • Ethanol (10 mL) or Water (Green Chemistry variant)

Protocol:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 10 mmol of malononitrile in 10 mL of Ethanol.

  • Addition: Add 10 mmol of benzaldehyde.

  • Catalysis: Add 1-2 drops of piperidine. The reaction is exothermic; a precipitate often forms within minutes.

  • Reaction: Stir at room temperature for 1–3 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Work-up:

    • Cool the mixture in an ice bath.

    • Filter the solid precipitate.

    • Wash with cold ethanol (2 x 5 mL) and cold water.

    • Drying: Vacuum dry at 40°C.

Validation: The product should be a white or pale yellow solid. Yields are typically >90%.[1] Mechanism: Base-catalyzed Knoevenagel condensation.[2]

Step 2: Selective Reduction to Benzylmalononitrile (The Critical Intermediate)

Objective: To reduce the exocyclic alkene (


) to an alkane (

) without reducing the nitrile groups. This step creates the necessary

linker found in the final target.

Reagents:

  • Benzylidenemalononitrile (from Step 1) (5 mmol)

  • Sodium Borohydride (

    
    ) (10 mmol, 2.0 equiv)
    
  • Methanol (20 mL)

Protocol:

  • Suspension: Suspend 5 mmol of benzylidenemalononitrile in 20 mL of Methanol. Cool to 0°C.[3]

  • Reduction: Add

    
     portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Stirring: Allow the mixture to warm to room temperature and stir for 1 hour. The solution usually becomes clear.

  • Quenching: Carefully acidify with 1N HCl to pH ~5 to destroy excess borohydride.

  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 15 mL).

  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    

Expert Insight: Do not skip the acidification/extraction. The intermediate benzylmalononitrile is often an oil or low-melting solid. Purity here is critical; if starting material remains, it will form side products in Step 3.

Step 3: Cyclization to 4-Benzyl-1H-pyrazole-3,5-diamine

Objective: Construction of the pyrazole ring via hydrazine condensation.

Reagents:

  • Benzylmalononitrile (from Step 2) (3 mmol)

  • Hydrazine Hydrate (64-80% solution) (9 mmol, 3.0 equiv)

  • Ethanol (10 mL)

Protocol:

  • Setup: Dissolve the benzylmalononitrile in Ethanol in a flask equipped with a reflux condenser.

  • Addition: Add Hydrazine Hydrate. Safety: Hydrazine is toxic and a potential carcinogen.[4] Handle in a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

  • Monitoring: Monitor by TLC. The nitrile spot should disappear, and a more polar, UV-active spot (diamine) will appear.

  • Crystallization:

    • Concentrate the solvent to ~1/3 volume.

    • Add cold water (10 mL) to induce precipitation.

    • Cool at 4°C overnight.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary.

Part 4: Analytical Data & Validation

The following parameters confirm the identity of 4-benzyl-1H-pyrazole-3,5-diamine.

ParameterExpected Value/ObservationDiagnostic Feature
Physical State White to off-white powderCrystalline
Melting Point 188–189 °C [1]Sharp mp indicates high purity
1H NMR (DMSO-d6)

3.58 (s, 2H,

)
Crucial: Confirms reduction of double bond
1H NMR (DMSO-d6)

4.5-5.5 (br s, 4H,

)
Two broad signals or one large broad signal
1H NMR (DMSO-d6)

7.1-7.3 (m, 5H, Ar-H)
Phenyl ring protons
MS (ESI)

= 189.1
Molecular ion peak

Self-Validating Checkpoint: If your NMR shows a singlet around


 7.5-8.0 that integrates to 1H (alkene proton), the reduction in Step 2 failed. You have isolated the benzylidene derivative, not the benzyl derivative.

References

  • Kryštof, V., Cankar, P., Fryšová, I., Slouka, J., Kontopidis, G., Dzubák, P., Hajdúch, M., Srovnal, J., de Azevedo, W.F., Orság, M. and Paprskářová, M., 2011. 4-Arylazo-3, 5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. Heterocycles, 83(2), p.369. Link

  • Andersen, J.B., et al. 2021. Identification of Small Molecules That Induce Dispersal of Pseudomonas aeruginosa Biofilms.[5] Frontiers in Microbiology. Link

  • Echevarria, A. and Elguero, J., 1993. Synthesis and crystallization of 4-benzyl-1H-pyrazole. Synthetic Communications. Link

  • Organic Syntheses, Coll.[6] Vol. 3, p.535 (1955); Vol. 20, p.65 (1940). (General handling of malononitrile). Link

Sources

Application

Application Note: Accelerated Synthesis of Benzylpyrazole Derivatives via Microwave-Assisted Organic Synthesis (MAOS)

Abstract: This document provides a detailed protocol and technical guide for the synthesis of benzylpyrazole derivatives using Microwave-Assisted Organic Synthesis (MAOS). Pyrazole scaffolds are of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol and technical guide for the synthesis of benzylpyrazole derivatives using Microwave-Assisted Organic Synthesis (MAOS). Pyrazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their broad spectrum of biological activities.[1][2][3] Traditional synthesis methods often involve long reaction times and harsh conditions. MAOS presents a green, efficient, and rapid alternative, significantly enhancing reaction rates, improving yields, and simplifying purification processes.[4][5][6] This guide explains the underlying principles of microwave heating, offers a detailed, step-by-step protocol for a one-pot synthesis, and discusses key optimization parameters for researchers in drug development and organic synthesis.

Introduction: The Power of Pyrazoles and Microwaves

The pyrazole nucleus is a "biologically privileged" scaffold, forming the core of numerous FDA-approved drugs and compounds with potent anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[1][2][3][7][8] The derivatization of this five-membered heterocycle, particularly with benzyl groups, allows for fine-tuning of its pharmacological profile. However, conventional synthetic routes, often relying on thermal heating, can be time-consuming and energy-intensive.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that revolutionizes this process.[5][9] Unlike conventional heating which transfers energy inefficiently via conduction and convection, microwave irradiation directly couples with polar molecules in the reaction mixture.[4][10] This interaction operates through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like reaction intermediates, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform volumetric heating.[4][11]

  • Ionic Conduction: If ions are present, they oscillate back and forth under the influence of the microwave field, colliding with other molecules and generating heat.[4]

This direct energy transfer results in dramatic reaction rate acceleration, often reducing reaction times from hours to mere minutes, while simultaneously increasing product yields and purity.[6][12]

Reaction Principle: One-Pot Synthesis of Benzylpyrazoles

A common and efficient route to synthesize 3,5-disubstituted pyrazoles is the condensation reaction between a substituted chalcone (an α,β-unsaturated ketone) and a hydrazine derivative.[13][14] The reaction proceeds through a nucleophilic attack followed by an intramolecular cyclization and dehydration, as outlined below.

Plausible Reaction Mechanism

The microwave-assisted reaction between a benzyl-substituted chalcone and hydrazine hydrate proceeds via the initial formation of a hydrazone intermediate. This is followed by a rapid, intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The polarity of the intermediates makes this reaction particularly amenable to microwave acceleration.[15][16]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization & Dehydration Reactants Benzyl Chalcone + Hydrazine Hydrate Intermediate1 Hydrazone Intermediate (Polar) Reactants->Intermediate1  Regioselective attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2  Intramolecular  Cyclization Product 3-Benzyl-5-aryl-1H-pyrazole Intermediate2->Product  - H₂O (Dehydration)

Caption: Plausible mechanism for pyrazole formation.

Detailed Experimental Protocol

This section provides a representative one-pot protocol for the microwave-assisted synthesis of 3-(biphenyl-4-yl)-5-phenyl-1H-pyrazole from the corresponding chalcone and hydrazine hydrate.

Materials & Equipment
  • Reagents:

    • (E)-1-(biphenyl-4-yl)-3-phenylprop-2-en-1-one (Chalcone)

    • Hydrazine Hydrate (80% solution in water)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Ethanol (for recrystallization)

    • Ethyl Acetate (for TLC)

    • Hexane (for TLC)

  • Equipment:

    • Monomode Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave)

    • 10 mL or 35 mL microwave process vial with a magnetic stir bar

    • Glass funnel and conical flask

    • Buchner funnel and filter paper

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Melting point apparatus

Step-by-Step Synthesis Procedure

G A 1. Preparation Combine Chalcone (1 mmol) and DMSO (15 mL) in a microwave vial. B 2. Reagent Addition Add Hydrazine Hydrate (5 mL, 80% soln) dropwise with stirring. A->B C 3. Microwave Irradiation Seal vial and irradiate. Set Power: 300-420 W Set Temp: 130-140°C Set Time: 8-10 min B->C D 4. Monitoring After cooling, spot on a TLC plate to confirm reaction completion. C->D E 5. Product Isolation Pour cooled mixture into crushed ice (50 g). Stir until a precipitate forms. D->E F 6. Purification Filter the solid using a Buchner funnel. Wash with cold water. E->F G 7. Final Steps Recrystallize the crude product from hot ethanol. Dry and characterize. F->G

Caption: Experimental workflow for MAOS of pyrazoles.

  • Vial Preparation: Place 1.0 mmol of the substituted chalcone into a 25 mL conical flask or directly into the microwave reaction vial. Add a magnetic stir bar.

  • Solvent and Reagent Addition: Add 15 mL of DMSO to the flask and stir to dissolve the chalcone. Slowly add 5 mL of an 80% hydrazine hydrate solution dropwise while stirring continuously at room temperature.[13]

  • Microwave Irradiation: Cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture at 30-40% of the magnetron's maximum power (typically 300-420 W) for 8 to 10 minutes, with a target temperature of 130-140°C.[13][17] Monitor the internal temperature and pressure using the instrument's built-in sensors.

  • Reaction Monitoring: Once the irradiation is complete, cool the vial to room temperature using compressed air. Check for the completion of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase), comparing the reaction mixture to the starting chalcone.

  • Work-up: Pour the cooled reaction mixture into 50 g of crushed ice in a beaker. Stir the mixture until a solid product precipitates out.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any residual DMSO and hydrazine.

  • Drying and Characterization: Recrystallize the crude product from hot ethanol to obtain the purified benzylpyrazole derivative. Dry the final product and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected ¹H NMR spectrum should show a characteristic singlet for the C4-H proton of the pyrazole ring around δ 6.65 ppm and a broad singlet for the N-H proton.[13]

Performance and Optimization

The primary advantages of the microwave-assisted approach are drastically reduced reaction times and improved yields compared to conventional heating methods.

Comparative Performance Data

The following table summarizes a comparison between microwave and conventional heating for the synthesis of various pyrazole derivatives, demonstrating the clear advantages of MAOS.

CompoundMethodTimeYield (%)Reference
Pyrazole 6aConventional12 h66%[15]
Pyrazole 6aMicrowave 4 min 84% [15]
Pyrazole 6dConventional8 h69%[15]
Pyrazole 6dMicrowave 5 min 90% [15]
Pyrazole 21bConventional5 h64%[15]
Pyrazole 21bMicrowave 6 min 92% [15]
Pyrazolone 1bMicrowave (5 min) 5 min 54% [17]
Pyrazolone 1bMicrowave (10 min) 10 min 71% [17]
Key Optimization Parameters
  • Solvent: Polar solvents like DMSO, DMF, or ethylene glycol are excellent microwave absorbers and are highly effective for these reactions.[11] Solvent-free ("neat") reactions are also possible and represent an even greener approach, though they may require careful temperature control to avoid charring.[16]

  • Microwave Power & Temperature: The reaction efficiency is highly dependent on the microwave power.[17] It is often best to use temperature control rather than fixed power. A temperature of 120-150°C is typically sufficient to drive the reaction to completion quickly.[14][15]

  • Reaction Time: As shown in the table, optimal reaction times are typically in the range of 4-15 minutes. Prolonged irradiation does not necessarily increase the yield and may lead to byproduct formation.[17]

Conclusion

Microwave-assisted synthesis is a superior, robust, and eco-friendly method for the rapid production of benzylpyrazole derivatives.[4][9] This technique dramatically reduces reaction times from hours to minutes and consistently provides higher yields compared to classical methods.[6][15] The protocols described herein are scalable, reproducible, and align with the principles of green chemistry by minimizing energy consumption and solvent use.[5][18] For researchers in drug discovery and medicinal chemistry, MAOS is an indispensable tool for accelerating the synthesis of diverse chemical libraries for biological screening.

References

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Gomha, S. M., Edrees, M. M., Faty, R. A. M., Muhammad, Z. A., & Mabkhot, Y. N. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Shorey, S., Choudhary, P., & Intodia, K.
  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Microwave-Driven Chemical Reactions. RFHIC.
  • Pal, S., Mareddy, J., & Devi, N. S. (2006). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society. [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2013). Microwave assisted one pot synthesis of some pyrazole derivatives as a safer anti-inflammatory and analgesic agents. Acta poloniae pharmaceutica. [Link]

  • Ashok, D., Padmavati, K., Lakshmi, B. V., & Sarasija, M. (2016). MICROWAVE-ASSISTED ONE-POT SYNTHESIS OF PYRAZOLYL-SUBSTITUTED BENZOCHROMAN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER ACTIVITY. Chemistry of Heterocyclic Compounds. [Link]

  • Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives.
  • Kidwai, M., Aryal, R. K., & Misra, P. (2001). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry. [Link]

  • Calcio Gaudino, E., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences. [Link]

  • Zrinski, I., & Kappe, C. O. (2006).
  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Science. [Link]

  • Georgieva, M., & Zlatkov, A. (2019). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie. [Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable c
  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. [Link]

  • Bakkas, S., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][5][13]triazines. Molecules. [Link]

  • Cerra, S., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research. [Link]

  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. (2018). Organic & Biomolecular Chemistry. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • PART - 1 INTRODUCTION.
  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). MDPI. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Molecules. [Link]

  • Pathania, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Wang, L., et al. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. [Link]

  • Yamali, C., et al. (2025). Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. Scientific Reports. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. (2021). Current Microwave Chemistry. [Link]

  • Synthesis of Benzimidazole Derivatives: Microwave Approach review. (2025).

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions in hydrazine condensation for pyrazoles

Topic: Minimizing Side Reactions in Hydrazine Condensation Status: Active | Version: 2.4 | Safety Level: High (Hydrazine Protocols) Safety & Handling: The Zero-Compromise Zone WARNING: Hydrazine and its derivatives are p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Hydrazine Condensation

Status: Active | Version: 2.4 | Safety Level: High (Hydrazine Protocols)

Safety & Handling: The Zero-Compromise Zone

WARNING: Hydrazine and its derivatives are potent hepatotoxins, suspected carcinogens, and hypergolic reducing agents.

Q: I typically use anhydrous hydrazine. Is there a safer alternative that maintains reactivity? A: Yes. Unless you are performing strictly anhydrous organometallic chemistry, Hydrazine Monohydrochloride (


)  or Hydrazine Hydrate (64-100%)  are superior choices.
  • Why: Anhydrous hydrazine is an explosion hazard and has a high vapor pressure. The hydrochloride salt is a stable solid with negligible vapor pressure.

  • Protocol Adjustment: If using the salt, you must add a stoichiometric amount of base (e.g.,

    
     or 
    
    
    
    ) to the reaction mixture to release the free hydrazine in situ.

Q: How do I neutralize hydrazine spills or waste? A: Do NOT use standard acid/base neutralization.

  • Protocol: Dilute the waste to <5% concentration. Slowly add 5% Calcium Hypochlorite (

    
    ) or household bleach.
    
  • Mechanism: Oxidation converts hydrazine to harmless Nitrogen gas (

    
    ) and water.
    
  • Visual Cue: Evolution of gas bubbles indicates active destruction. Wait until bubbling ceases.

Diagnostic Workflow: Identify Your Failure Mode

Before optimizing, identify which side-reaction pathway is dominating your flask.

FailureMode Start Reaction Outcome? Isomer Wrong Regioisomer Start->Isomer Product is pure but wrong NMR Solid Insoluble Polymer/Azine Start->Solid Yellow/Orange Precipitate Stuck Stalled Intermediate (Hydroxy-pyrazoline) Start->Stuck Mass = Product + 18 (Water not lost) Success Target Pyrazole Start->Success Correct Mass & NMR

Figure 1: Diagnostic decision tree for common pyrazole synthesis failures.

Troubleshooting Guide: Deep Dive

Module A: Regioselectivity (The "Wrong Isomer" Issue)

Context: When reacting a substituted hydrazine (


) with an unsymmetrical 1,3-diketone, two isomers are possible.
  • Isomer A:

    
    -substituent adjacent to the bulkier group (
    
    
    
    ).
  • Isomer B:

    
    -substituent adjacent to the smaller group (
    
    
    
    ).

Q: My reaction yields a 50:50 mixture. How do I force a single isomer? A: You must exploit the competition between Electronic Control and Steric Control .

The Science: The reaction proceeds via a hydrazone intermediate.[1] The nitrogen of the hydrazine with the highest electron density (usually the terminal


) attacks the most electrophilic carbonyl.
  • Scenario 1: Fluorinated Diketones (Electronic Control)

    • If your diketone has a

      
       group, the adjacent carbonyl is highly electrophilic (hard center). The terminal 
      
      
      
      attacks here first.
    • Result: The

      
       group ends up at the 3-position (distal to the N-substituent).
      
  • Scenario 2: Steric Control

    • If electronic bias is weak (e.g., Methyl vs. Ethyl), the hydrazine attacks the least hindered carbonyl.

Protocol: Solvent Tuning Solvent choice affects the tautomeric equilibrium of the hydrazine and the diketone.

Solvent SystemMechanism PromotedTarget Outcome
Ethanol/MeOH (Protic) Stabilizes polar transition states; Hydrogen bonding.Standard thermodynamic mix.
TFE (Trifluoroethanol) Strong H-bond donor; activates carbonyls.High Regioselectivity (often >95:5).
HCl / Ethanol Acid catalysis protonates the least hindered carbonyl.Kinetic control.

Q: I need the "Contra-Thermodynamic" isomer. How do I get it? A: Use a stepwise approach rather than one-pot condensation.

  • Form the enaminone (using DMF-DMA) first.

  • React the enaminone with hydrazine. The steric bulk of the dimethylamino group directs the attack exclusively.

Module B: Azine Formation (The "Yellow Gunk" Issue)

Context: Hydrazine is a bis-nucleophile.[2] If one hydrazine molecule reacts with two diketone molecules, it forms an Azine (Diketone=N-N=Diketone), often an insoluble yellow/orange solid.

Q: Why is my reaction turning into a solid polymer instead of a crystal? A: You have a stoichiometry error or a mixing issue (Local concentration excess of diketone).

The Fix: Inverse Addition Protocol Do not add hydrazine to the diketone. You must ensure hydrazine is always in excess during the reaction.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of 1,3-diketone in Ethanol (Solution A).

  • Receiver: Dissolve 1.2 - 1.5 eq of Hydrazine Hydrate in Ethanol (Solution B).

  • Addition: Cool Solution B to 0°C. Add Solution A to Solution B dropwise over 30 minutes.

  • Logic: By dripping the ketone into excess hydrazine, the probability of a mono-hydrazone encountering a second ketone molecule is statistically minimized.

AzinePrevention Hydrazine Hydrazine (Excess) Mono Mono-Hydrazone (Intermediate) Hydrazine->Mono + Diketone (Fast) Diketone 1,3-Diketone Pyrazole Pyrazole (Cyclized) Mono->Pyrazole Intramolecular Cyclization Azine Azine (Side Product) Mono->Azine + Diketone (If Hydrazine Low)

Figure 2: Kinetic competition between cyclization (Pyrazole) and dimerization (Azine).

Module C: Stalled Intermediates (The "Mass +18" Issue)

Context: Sometimes the hydrazone forms and cyclizes to a 5-hydroxy-2-pyrazoline , but fails to eliminate water to form the aromatic pyrazole. This is common with bulky substituents or electron-rich rings.

Q: LCMS shows Mass [M+18]. Heating longer doesn't help. What now? A: You are stuck at the "elimination" step. You need an acid catalyst to drive the dehydration.

Troubleshooting Steps:

  • Diagnosis: Check NMR. Do you see a chiral center (sp3 carbon) where there should be a double bond?

  • The Push: Add 10 mol% p-Toluenesulfonic Acid (pTSA) or TFA to the reaction mixture.

  • The Pull: If using a high-boiling solvent (Toluene), install a Dean-Stark trap to physically remove water, shifting the equilibrium to the right (Le Chatelier's principle).

References & Authority

  • Regioselectivity Mechanisms:

    • Fustero, S., et al. "Recent advances in the regioselective synthesis of pyrazoles." Chemical Reviews (2011).

    • Source:

  • Azine Suppression & Solid State:

    • Lee, B. "Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine."[3] Organic Letters (2011).

    • Source:

  • One-Pot Protocols & Acid Catalysis:

    • Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles."[2][4] Organic Letters (2006).[4]

    • Source:

  • Hydrazine Safety & Properties:

    • BenchChem Safety Guide.[5] "Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate."

    • Source:

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 4-Benzyl-1H-Pyrazole Derivatives vs. Standard NSAIDs

Executive Technical Summary The 4-benzyl-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, distinct from classical NSAIDs (e.g., Diclofenac, Indomethacin) due to its tunable cyclooxygenase-2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The 4-benzyl-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, distinct from classical NSAIDs (e.g., Diclofenac, Indomethacin) due to its tunable cyclooxygenase-2 (COX-2) selectivity . While traditional NSAIDs often rely on a carboxylic acid moiety (causing direct gastric irritation) and non-selective COX inhibition (depleting cytoprotective prostaglandins), 4-benzyl-1H-pyrazole derivatives utilize a nitrogen-rich heterocyclic core to achieve anti-inflammatory efficacy with a superior safety profile.

This guide objectively compares the biological activity of optimized 4-benzyl-1H-pyrazole derivatives against industry standards, supported by experimental data on IC50 potency, in vivo edema inhibition, and gastrointestinal safety.

Mechanism of Action: Selective COX-2 Inhibition

Unlike Diclofenac (a non-selective COX-1/COX-2 inhibitor) which binds to the hydrophobic channel of the enzyme via an ionic salt bridge, 4-benzyl-1H-pyrazole derivatives primarily exploit the side pocket of the COX-2 active site. The bulky benzyl group at the C4 position provides steric hindrance that disfavors binding to the smaller COX-1 active site, thereby enhancing selectivity.

Pathway Visualization

The following diagram illustrates the differential inhibition pathway and the downstream reduction of pro-inflammatory mediators.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX1 COX-1 (Constitutive) [Gastric Protection] AA->COX1 COX2 COX-2 (Inducible) [Inflammation/Pain] AA->COX2 Inflammatory Stimuli PGs_Good Homeostatic Prostaglandins (PGE2, PGI2) [Mucosal Defense] COX1->PGs_Good PGs_Bad Inflammatory Prostaglandins (PGE2, PGF2a) [Edema, Hyperalgesia] COX2->PGs_Bad NSAID_Std Standard NSAIDs (Diclofenac/Indomethacin) NSAID_Std->COX1 Inhibits NSAID_Std->COX2 Inhibits Pyrazole 4-benzyl-1H-pyrazole Derivatives Pyrazole->COX1 Weak/No Inhibition Pyrazole->COX2 Selective Inhibition

Figure 1: Differential inhibition mechanism. 4-benzyl-1H-pyrazole derivatives selectively target the inducible COX-2 isoform, preserving the COX-1 mediated gastric mucosal defense mechanisms compromised by standard NSAIDs.

Comparative Efficacy Data

The following data aggregates results from multiple structure-activity relationship (SAR) studies involving 4-benzyl-3,5-dimethyl-1H-pyrazole and its N-substituted analogues.

Table 1: In Vitro Enzyme Inhibition (IC50)

Lower IC50 indicates higher potency.

Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) [COX-1/COX-2]
4-benzyl-1H-pyrazole derivative (Optimized)> 1000.045 > 2200
Diclofenac Sodium (Standard)3.50.8~4.4
Indomethacin (Standard)0.020.60.03 (COX-1 Selective)
Celecoxib (Control)15.00.04375

Technical Insight: The 4-benzyl scaffold derivatives often exhibit nanomolar potency against COX-2, comparable to Celecoxib.[1] The high Selectivity Index (SI) suggests a significantly reduced risk of gastric ulceration compared to Diclofenac.

Table 2: In Vivo Anti-Inflammatory Activity

Model: Carrageenan-induced Rat Paw Edema (Acute Inflammation).

CompoundDose (mg/kg)% Inhibition (3 hr)% Inhibition (5 hr)Ulcer Index (Safety)
4-benzyl-1H-pyrazole 1068.5%74.2%0.5 (Minimal)
Diclofenac 1072.0%70.1%12.5 (High)
Celecoxib 1065.0%78.0%0.8 (Low)
Control -0%0%-

Observation: While Diclofenac shows slightly faster onset (3 hr), the 4-benzyl-1H-pyrazole derivatives demonstrate sustained efficacy at 5 hours with a drastically superior safety profile (Ulcer Index < 1.0).

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and minimize batch-to-batch variation.

Protocol A: Synthesis of 4-benzyl-3,5-dimethyl-1H-pyrazole

A self-validating Knorr Pyrazole Synthesis adaptation.

  • Reagents: 3-benzylpentane-2,4-dione (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve 3-benzylpentane-2,4-dione in absolute ethanol.

    • Add hydrazine hydrate dropwise at 0°C to prevent exotherm-related impurities.

    • Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Validation Point: The disappearance of the diketone spot on TLC confirms reaction completion.

    • Pour into crushed ice. The precipitate formed is the crude pyrazole.

    • Recrystallize from ethanol/water.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for benzyl methylene singlet (~3.8 ppm) and pyrazole N-H broad singlet (~12.0 ppm).

Protocol B: COX-1/COX-2 Inhibition Screening Assay

Workflow visualization for high-throughput screening.

Assay_Workflow Step1 Enzyme Prep (Human rCOX-1 / rCOX-2) Step2 Incubation (Enzyme + Heme + Test Compound) 10 mins @ 37°C Step1->Step2 Step3 Initiation Add Arachidonic Acid (100 µM) Step2->Step3 Step4 Quenching Add HCl / SnCl2 Step3->Step4 Step5 Quantification ELISA for PGE2 Step4->Step5 Control Control Well (No Inhibitor) Control->Step3 100% Activity Ref

Figure 2: Colorimetric COX-Inhibition Assay Workflow. Absorbance is measured at 412 nm (if using TMPD peroxidase assay) or 450 nm (ELISA).

Safety & Toxicity Profile

The primary failure point for NSAIDs is gastrointestinal (GI) toxicity. 4-benzyl-1H-pyrazole derivatives address this via two mechanisms:

  • Physicochemical: The pyrazole ring is less acidic (pKa ~14) than the carboxylic acid of Diclofenac (pKa ~4), reducing direct ion-trapping damage in gastric epithelial cells.

  • Biological: Sparing COX-1 ensures the continued production of Prostaglandin E2 (PGE2) and Prostacyclin (PGI2), which are essential for mucus secretion and bicarbonate production in the stomach.

Toxicity Data Summary:

  • Acute Toxicity (LD50, mice): > 500 mg/kg (Oral).

  • Renal Toxicity: No significant elevation in serum creatinine observed in 14-day repeat-dose studies, unlike Indomethacin.

References

  • Synthesis and Biological Evaluation of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences.

  • Pyrazole-pyrazoline derivatives as next-generation anti-inflammatory agents. News Medical Life Sciences.

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. National Institutes of Health (PMC).

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds. Taylor & Francis Online.

  • Fomepizole (4-methylpyrazole) Pharmacology and Safety. Wikipedia / DrugBank.

Sources

Comparative

Thermal Stability Comparison of Pyrazole-Based Coordination Polymers: A Technical Guide

Executive Summary & Strategic Positioning Objective: This guide provides a critical analysis of the thermal stability of pyrazole-based coordination polymers (CPs) / metal-organic frameworks (MOFs). It contrasts them wit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

Objective: This guide provides a critical analysis of the thermal stability of pyrazole-based coordination polymers (CPs) / metal-organic frameworks (MOFs). It contrasts them with carboxylate- and imidazole-based alternatives, specifically targeting applications in drug delivery and catalysis where thermal and chemical robustness are non-negotiable.

Core Insight: Pyrazole-based CPs (


) exhibit superior thermal and hydrolytic stability compared to many carboxylate-based MOFs (

) and imidazole-based ZIFs (

). This enhanced stability derives from the strong, covalent character of the Metal-Nitrogen (M-N) bond and the bidentate bridging mode of the pyrazolate anion, which often forms rigid

clusters.

Mechanistic Drivers of Thermal Stability

To engineer stable frameworks, one must understand the causality behind decomposition. Stability is not merely a function of the metal or ligand alone but of their interaction energy and topological constraint.

The - Bond Strength Correlation

The thermal stability of a CP is often linearly correlated with the basicity of the linker.

  • Carboxylates (O-donors): Form more ionic, labile bonds. Susceptible to hydrolysis and thermal decoordination at lower temperatures (

    
    C).
    
  • Imidazolates (N-donors): Stronger M-N bonds (e.g., ZIF-8). Stable up to

    
    C.[1][2]
    
  • Pyrazolates (N-donors): The adjacent nitrogen atoms allow for a specific

    
     bridging mode, creating highly clustered metal nodes (e.g., 
    
    
    
    ) that resist thermal vibration-induced bond scission often
    
    
    C.
Visualizing Stability Factors

The following diagram illustrates the hierarchical factors influencing thermal stability.

StabilityFactors cluster_0 Decomposition Mechanisms Ligand Ligand Basicity (High pKa = Stronger M-N Bond) Stability Thermal Stability (T_decomp) Ligand->Stability Primary Driver Metal Metal Hardness (Pearson HSAB Match) Metal->Stability Kinetic Inertness Topology Network Topology (3D > 2D > 1D) Topology->Stability Structural Reinforcement LinkerLoss Linker Decoordination Stability->LinkerLoss BondScission Bond Scission Stability->BondScission

Caption: Hierarchical factors influencing the thermal decomposition temperature (


) of coordination polymers.

Comparative Performance Analysis

The following table aggregates experimental data to provide a direct comparison between ligand classes.

FeaturePyrazole-Based CPsImidazole-Based (ZIFs)Carboxylate-Based (MOFs)
Primary Linker

~19.8 (Highest)~14.4 (High)~4.5 (Low)
Typical

400°C – 550°C 350°C – 500°C250°C – 400°C
Bond Nature Strong Covalent M-NCovalent M-NIonic/Coordination M-O
Hydrolytic Stability Excellent (pH 1–14)Good (pH 3–12)Poor to Moderate
Key Example PCN-300 (

C)

(

C)
ZIF-8 (

C)
HKUST-1 (

C)
Pharma Relevance High (Autoclavable)HighModerate (Moisture sensitive)
Key Findings for Drug Development:
  • Sterilization Resistance: Pyrazole CPs can often withstand autoclaving (

    
    C, 15 psi) without phase transition, unlike many carboxylate MOFs (e.g., MOF-5) which degrade upon exposure to steam.
    
  • Processing: Their high thermal ceiling allows for Hot Melt Extrusion (HME) processing with polymers, a common technique in solid dispersion formulation, which typically operates at

    
    C.
    

Experimental Protocols for Stability Validation

To claim "thermal stability," one must rigorously distinguish between solvent loss and framework collapse. The following protocols are designed to be self-validating.

Thermogravimetric Analysis (TGA) with Derivative (DTG)

Purpose: Determine the onset temperature of framework decomposition (


).

Protocol:

  • Sample Prep: Activate sample (solvent exchange with volatile solvent like acetone, then vacuum dry) to remove high-boiling guests (DMF/DMSO) that mimic decomposition weight loss.

  • Instrument: TGA/DSC (e.g., TA Instruments Q500 or Mettler Toledo).

  • Parameters:

    • Pan: Alumina (

      
      ) or Platinum.[3]
      
    • Ramp: 5°C/min (High resolution) or 10°C/min (Standard).

    • Range:

      
      C to 
      
      
      
      C.
    • Atmosphere:

      
       (inert) for intrinsic stability; Air for oxidative stability.
      
  • Data Analysis (Self-Validation):

    • Plot Weight (%) vs. Temp.

    • CRITICAL: Plot Derivative Weight (

      
      ) vs. Temp.
      
    • Validation: A distinct plateau must exist between solvent loss (

      
      C) and framework decomposition. If the curve slopes continuously, the sample is not fully activated, and the 
      
      
      
      is invalid.
Variable-Temperature Powder X-Ray Diffraction (VT-PXRD)

Purpose: Confirm structural integrity at elevated temperatures (TGA only shows mass loss, not amorphization).

Protocol:

  • Setup: PXRD diffractometer equipped with a high-temperature heating stage (e.g., Anton Paar).

  • Workflow:

    • Collect pattern at

      
      C (Reference).
      
    • Heat to

      
      C, hold 10 min, collect pattern.
      
    • Stepwise increase (

      
      C increments) up to 
      
      
      
      determined by TGA.
  • Validation:

    • Compare peak positions (

      
      ) and FWHM.
      
    • Pass Criteria: Retention of low-angle reflections (indicating long-range order) up to the target temperature.

    • Failure: Broadening of peaks or disappearance of reflections indicates amorphization before mass loss (common in flexible frameworks).

Experimental Workflow Diagram

ExperimentalWorkflow Synthesis 1. Synthesis of Pyrazole CP Activation 2. Solvent Exchange & Activation (Removal of DMF/H2O) Synthesis->Activation TGA 3. TGA Analysis (N2, 10°C/min) Activation->TGA Decision Distinct Plateau? TGA->Decision VTPXRD 4. VT-PXRD (Structural Confirmation) Decision->VTPXRD Yes Fail Re-Activate / Redesign Decision->Fail No (Continuous Mass Loss) Report 5. Validated Thermal Stability Profile VTPXRD->Report Fail->Activation

Caption: Step-by-step workflow for validating thermal stability, ensuring distinction between desolvation and decomposition.

References

  • Colombo, V., et al. (2011). "High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites."[2] Journal of Materials Chemistry. Link

  • Feng, D., et al. (2016). "A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction." Journal of the American Chemical Society. Link

  • Burtch, N. C., et al. (2014). "Water Stability and Adsorption in Metal–Organic Frameworks." Chemical Reviews. Link

  • Zhang, J., et al. (2020). "The thermal stability of metal-organic frameworks." Materials Horizons. Link

  • He, Y., et al. (2019). "Azide-Based High-Energy Metal–Organic Frameworks with Enhanced Thermal Stability." Crystal Growth & Design. Link

Sources

Validation

Benchmarking 4-Benzyl-1H-Pyrazole Analogs: An In Silico Docking Comparison Guide for CDK2 Inhibition

Executive Summary This guide provides a rigorous technical framework for evaluating 4-benzyl-1H-pyrazole analogs as potential Cyclin-Dependent Kinase 2 (CDK2) inhibitors. Moving beyond basic screening, we compare the pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for evaluating 4-benzyl-1H-pyrazole analogs as potential Cyclin-Dependent Kinase 2 (CDK2) inhibitors. Moving beyond basic screening, we compare the predictive performance of this scaffold against the industry standard Roscovitine (Seliciclib). Furthermore, we benchmark the docking accuracy of two distinct algorithms: the open-source AutoDock Vina and the commercial standard Schrödinger Glide .

Key Finding: The 4-benzyl-1H-pyrazole scaffold exploits a unique hydrophobic interaction within the CDK2 ATP-binding pocket (Ile10, Val18) that is distinct from the purine-mimetic binding mode of Roscovitine, potentially offering improved selectivity profiles.

The Scaffold & Target Landscape

Why CDK2?

CDK2 remains a critical target for G1/S phase cell cycle arrest in oncology. However, ATP-competitive inhibitors often suffer from off-target toxicity due to the high conservation of the kinase hinge region.

Why 4-Benzyl-1H-Pyrazole?

Unlike flat heteroaromatic systems that strictly mimic ATP's adenine ring, the 4-benzyl-1H-pyrazole core introduces a "propeller-like" twist.

  • The Pyrazole Head: Forms essential hydrogen bonds with the hinge region (Glu81, Leu83).

  • The 4-Benzyl Tail: Accesses the hydrophobic back-pocket, a region often unexploited by planar inhibitors.

Comparative Methodology (The "How-To")

To ensure scientific integrity, this study utilizes a Self-Validating Protocol . We do not simply dock new compounds; we first re-dock the co-crystallized ligand to establish a baseline of accuracy (RMSD).

Experimental Setup

We compare two algorithms to validate robustness:

  • AutoDock Vina (v1.2.3): Uses a hybrid scoring function (empirical + knowledge-based).

  • Schrödinger Glide (XP Mode): Uses an exhaustive search algorithm with a stricter scoring function for false-positive elimination.

Workflow Diagram

The following diagram outlines the critical path for data generation, ensuring reproducibility.

DockingWorkflow cluster_Prep Phase 1: Preparation cluster_Validation Phase 2: Validation (The Trust Anchor) cluster_Screening Phase 3: Analog Screening Start Start: PDB Selection (1W98) ProtPrep Protein Prep (Remove H2O, Add Polar H, Gasteiger Charges) Start->ProtPrep LigPrep Ligand Prep (MMFF94 Min, Torsion Tree) Start->LigPrep Redock Redock Co-Cryst Ligand ProtPrep->Redock LigPrep->Redock RMSD_Check Calculate RMSD Redock->RMSD_Check Decision RMSD < 2.0 Å? RMSD_Check->Decision Decision->Start Fail (Refine Grid) DockAnalogs Dock 4-Benzyl-Pyrazole Analogs Decision->DockAnalogs Pass Analysis Interaction Analysis (H-Bonds, Pi-Stacking) DockAnalogs->Analysis

Figure 1: The self-validating docking workflow. Note the critical RMSD checkpoint before proceeding to analog screening.

Performance Benchmarking

The following data compares the binding affinity of three hypothetical 4-benzyl-1H-pyrazole analogs (BP-1, BP-2, BP-3) against the standard Roscovitine .

Target Structure: CDK2/Cyclin E (PDB ID: 1W98 ) Grid Center: x=4.81, y=60.20, z=14.90 (Active Site)

Table 1: Binding Affinity & Validation Metrics
Compound IDStructure ClassAutoDock Vina (kcal/mol)Glide XP Score (kcal/mol)Validation Status
Ref Ligand (Redock) Purine Mimetic-9.4-10.2RMSD: 0.85 Å (Valid)
Roscovitine Standard Drug-8.9-9.5Reference Standard
BP-1 4-benzyl-1H-pyrazole-8.2-8.8Moderate Binder
BP-2 4-(4-Cl-benzyl)-...-9.1-9.8Bio-isosteric Match
BP-3 4-(3-NO2-benzyl)-...-7.5-6.2Steric Clash (Rejected)

Interpretation:

  • Validation: The redocking RMSD of 0.85 Å confirms the protocol is highly accurate (Threshold < 2.0 Å).

  • Performance: Analog BP-2 exhibits binding energies comparable to or exceeding Roscovitine. The addition of a Chlorine atom at the para-position of the benzyl ring likely improves hydrophobic packing against Ile10 .

Interaction Analysis (Mechanism of Action)

To understand why BP-2 performs well, we analyze the specific residue interactions. The 4-benzyl-1H-pyrazole scaffold engages the CDK2 active site through a distinct "Anchor & Shield" mechanism.

Key Interactions:
  • The Anchor (Hinge Region): The pyrazole nitrogens form a bidentate H-bond network with the backbone of Leu83 and Glu81 . This mimics the adenine binding of ATP.

  • The Shield (Hydrophobic Pocket): The 4-benzyl group rotates out of the plane, displacing unstable water molecules near Phe80 and Val18 . This entropy-driven displacement is a key driver of affinity often missed by planar inhibitors.

InteractionMap Ligand BP-2 Analog (4-benzyl-pyrazole) Leu83 Leu83 (Hinge H-Bond) Ligand->Leu83 2.8 Å Glu81 Glu81 (Hinge H-Bond) Ligand->Glu81 2.9 Å Ile10 Ile10 (Hydrophobic) Ligand->Ile10 Van der Waals Val18 Val18 (Hydrophobic) Ligand->Val18 Pi-Sigma Lys33 Lys33 (Salt Bridge) Ligand->Lys33 Weak Electrostatic

Figure 2: Interaction network of the lead analog BP-2. Blue nodes indicate H-bonds (Hinge), Yellow nodes indicate hydrophobic packing.

Protocol: Step-by-Step Implementation

To replicate these results, follow this exact protocol.

Step 1: Ligand Preparation
  • Tool: OpenBabel or LigPrep.

  • Action: Generate 3D coordinates from SMILES.

  • Critical Setting: Apply MMFF94 force field minimization. Unminimized ligands result in high internal strain penalties during scoring.

Step 2: Receptor Grid Generation
  • Target: PDB 1W98 (Chain A).

  • Clean-up: Remove water molecules except those bridging the ligand (if any, though usually removed for CDK2).

  • Box Size: 20 x 20 x 20 Å centered on the co-crystallized ligand.

Step 3: Docking Parameters (AutoDock Vina)
  • Exhaustiveness: Set to 32 (Default is 8). Why? Pyrazole analogs have rotatable benzyl bonds; higher sampling is required to find the global minimum.

  • Energy Range: 4 kcal/mol.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry. Link

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring with a Rigid Receptor and a Flexible Ligand. Journal of Medicinal Chemistry. Link

  • Russo, N., et al. (2006). PDB 1W98 Structure: Insights into CDK2 Inhibition. RCSB Protein Data Bank.[2][3] Link

  • Lv, P. C., et al. (2010). Design, synthesis and biological evaluation of pyrazole derivatives as potential CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-benzyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and re...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-benzyl-1H-pyrazole, a heterocyclic compound whose handling requires a thorough understanding of its chemical properties and associated hazards. Our commitment to scientific excellence and safety necessitates a rigorous approach to waste management, ensuring the protection of our personnel and the environment.

Understanding the Hazard Profile of 4-benzyl-1H-pyrazole

Before initiating any disposal procedure, a comprehensive understanding of the hazards associated with 4-benzyl-1H-pyrazole is paramount. This compound presents a multi-faceted risk profile that dictates the stringent disposal protocols required.

According to its Safety Data Sheet (SDS), 4-benzyl-1H-pyrazole is classified with the following hazards:

  • Acute Toxicity: It is harmful if swallowed and toxic in contact with skin[1].

  • Skin and Eye Damage: It causes skin irritation and serious eye damage[1].

  • Organ Toxicity: The compound can cause damage to the spleen and thyroid through prolonged or repeated exposure[1].

  • Aquatic Toxicity: It is harmful to aquatic life with long-lasting effects[1].

These classifications underscore the necessity of treating 4-benzyl-1H-pyrazole as a hazardous chemical and ensuring it does not enter the environment through improper disposal.

Quantitative Hazard Data
Hazard ClassificationGHS CategoryStatement
Acute toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute toxicity, DermalCategory 3H311: Toxic in contact with skin[1]
Skin irritationCategory 2H315: Causes skin irritation[1]
Serious eye damageCategory 1H318: Causes serious eye damage[1]
Specific target organ toxicity - repeated exposureCategory 1H372: Causes damage to organs (spleen, Thyroid)[1]
Chronic aquatic toxicityCategory 3H412: Harmful to aquatic life with long lasting effects[1]

EPA Hazardous Waste Classification

Proper disposal is dictated by the regulations set forth by the Environmental Protection Agency (EPA). While 4-benzyl-1H-pyrazole is not explicitly listed as a P- or U-listed hazardous waste, its toxic properties necessitate its classification as a characteristic hazardous waste[2].

The toxicity of 4-benzyl-1H-pyrazole, as indicated by the "harmful if swallowed" and "toxic in contact with skin" classifications, strongly suggests that it would be classified under the toxicity characteristic . The oral LD50 for the parent compound, 1H-Pyrazole, is 1010 mg/kg in rats, and the dermal LD50 is 400 mg/kg in rabbits[3]. These values fall within the EPA's criteria for toxic waste. Therefore, waste containing 4-benzyl-1H-pyrazole should be managed as a D-listed hazardous waste . The specific waste code would be determined by the characteristic it exhibits, which in this case is toxicity.

Step-by-Step Disposal Protocol

The following protocol is a comprehensive, step-by-step guide for the safe disposal of 4-benzyl-1H-pyrazole from a laboratory setting. This procedure is designed to be self-validating, ensuring safety and compliance at each stage.

Personal Protective Equipment (PPE)

Before handling any waste containing 4-benzyl-1H-pyrazole, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Chemical safety goggles and a face shield.

  • Lab Coat: A flame-resistant lab coat.

  • Respiratory Protection: Required when dusts are generated[1].

Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management.

  • Designated Waste Container: All waste containing 4-benzyl-1H-pyrazole, including contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), must be collected in a designated hazardous waste container.

  • No Mixing: Do not mix this waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react, leading to dangerous situations.

  • Solid vs. Liquid Waste: Collect solid waste (unused compound, contaminated solids) and liquid waste (solutions containing the compound) in separate, appropriately labeled containers.

Containerization and Labeling

The integrity and clear identification of the waste container are critical for safe storage and transport.

  • Container Material: Use a container made of a material chemically resistant to 4-benzyl-1H-pyrazole.

    • Recommended: Borosilicate glass or fluoropolymer (e.g., PTFE) containers are highly recommended due to their broad chemical resistance[4][5].

    • Acceptable for Short-Term Storage: High-Density Polyethylene (HDPE) may be used for short-term accumulation, but be aware that some benzyl compounds can affect its integrity over time[6].

  • Container Condition: Ensure the container is in good condition, with a secure, leak-proof lid.

  • Labeling: The container must be clearly labeled with:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "4-benzyl-1H-pyrazole "

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date.

    • The name and contact information of the generating researcher or lab.

Storage

Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.

  • Designated Accumulation Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator[7].

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment to prevent spills.

  • Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases[8].

  • Ventilation: The storage area must be well-ventilated.

Final Disposal

The ultimate disposal of 4-benzyl-1H-pyrazole must be handled by a licensed hazardous waste disposal facility.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.

  • Manifesting: A hazardous waste manifest will be required for off-site transportation. This document tracks the waste from the generator to the final disposal facility[3].

  • Approved Disposal Method: The recommended method for the disposal of 4-benzyl-1H-pyrazole is high-temperature incineration at an EPA-approved facility[1]. This method is effective for destroying nitrogen-containing heterocyclic compounds. The combustion process will likely produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[2][8]. Modern incinerators are equipped with scrubbers and other pollution control devices to manage these emissions.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE before attempting to clean up.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

    • Clean the spill area with soap and water.

    • Report the spill to your EHS department.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[1].

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-benzyl-1H-pyrazole.

Caption: A workflow diagram illustrating the key stages of 4-benzyl-1H-pyrazole waste disposal.

Conclusion

The proper disposal of 4-benzyl-1H-pyrazole is a non-negotiable aspect of responsible laboratory practice. By adhering to the detailed procedures outlined in this guide, from understanding the inherent hazards to ensuring final destruction at an approved facility, we uphold our commitment to safety, scientific integrity, and environmental stewardship. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

  • MilliporeSigma. (2026, January 6).
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Fisher Scientific. (2025, December 18).
  • Lion Technology Inc. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products. Retrieved from [Link]

  • U.S. Plastic Corp. CHEMICAL RESISTANCE CHART. Retrieved from [Link]

  • Cole-Parmer. Materials Compatibility. Retrieved from [Link]

  • Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Fisher Scientific. (2010, October 22). SAFETY DATA SHEET - 4-(1H-Pyrazol-1-ylmethyl)benzonitrile.
  • Professional Plastics. HDPE and LDPE Resistance Chart by Chemical. Retrieved from [Link]

  • MDPI. (2021, November 19). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Retrieved from [Link]

  • PMC. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-benzyl-1H-pyrazole
© Copyright 2026 BenchChem. All Rights Reserved.